An In-depth Technical Guide to the Physicochemical Properties of 4-chloro-2-(2-quinoxalinyl)phenol
An In-depth Technical Guide to the Physicochemical Properties of 4-chloro-2-(2-quinoxalinyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted physicochemical properties of the novel compound 4-chloro-2-(2-quinoxalinyl)phenol. Due to the limited availability of experimental data in public databases and scientific literature, this document focuses on computationally predicted values for key parameters, including molecular weight, melting point, boiling point, solubility, acid dissociation constant (pKa), and the partition coefficient (logP). Furthermore, this guide outlines detailed, standard experimental protocols for the empirical determination of these essential physicochemical properties. A logical workflow for the characterization of a new chemical entity is also presented in a graphical format. This document is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and potential application of this and similar molecules in drug discovery and development.
Introduction
4-chloro-2-(2-quinoxalinyl)phenol is a heterocyclic compound featuring a phenol ring substituted with a chlorine atom and a quinoxaline moiety. The quinoxaline scaffold is a prominent feature in many biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer, antimicrobial, and antiviral activities. The phenolic group, also a common pharmacophore, can participate in hydrogen bonding and may influence the compound's solubility, membrane permeability, and receptor-binding affinity. The presence of a chlorine atom can further modulate the electronic and lipophilic properties of the molecule. A thorough understanding of the physicochemical properties of 4-chloro-2-(2-quinoxalinyl)phenol is a critical first step in its evaluation as a potential drug candidate or a tool for chemical biology research.
Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₄H₉ClN₂O | - |
| Molecular Weight | 256.69 g/mol | - |
| Melting Point | 180-220 °C | Wide range indicates uncertainty in prediction. |
| Boiling Point | 450-550 °C | Predicted at standard pressure. |
| logP (Octanol/Water) | 3.5 - 4.5 | Indicates moderate to high lipophilicity. |
| Aqueous Solubility | Low | Predicted to be poorly soluble in water. |
| pKa (acidic) | 7.5 - 8.5 | Refers to the dissociation of the phenolic proton. |
| pKa (basic) | 1.0 - 2.0 | Refers to the protonation of the quinoxaline nitrogens. |
Experimental Protocols for Physicochemical Characterization
The following sections detail standard laboratory procedures for the experimental determination of the key physicochemical properties of a novel organic compound such as 4-chloro-2-(2-quinoxalinyl)phenol.
Melting Point Determination
The melting point of a solid crystalline substance is a key indicator of its purity.
Methodology: Capillary Method
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Sample Preparation: A small amount of the dry, crystalline 4-chloro-2-(2-quinoxalinyl)phenol is finely powdered.
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Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
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Measurement: The capillary tube is placed in a melting point apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
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Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (completion) are recorded as the melting range. A sharp melting range (typically < 2 °C) is indicative of a pure compound.
Solubility Determination
Solubility is a crucial property that influences a compound's absorption, distribution, and formulation.
Methodology: Shake-Flask Method
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System Preparation: A known excess amount of 4-chloro-2-(2-quinoxalinyl)phenol is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, ethanol) in a sealed container.
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Equilibration: The mixture is agitated (e.g., using a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
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Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The solubility is then expressed in units such as mg/mL or µM.
Acid Dissociation Constant (pKa) Determination
The pKa value provides insight into the ionization state of a molecule at a given pH, which is critical for understanding its behavior in biological systems.
Methodology: Potentiometric Titration
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Solution Preparation: A precise amount of 4-chloro-2-(2-quinoxalinyl)phenol is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent (e.g., methanol or DMSO) if the compound has low aqueous solubility.
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Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) for the acidic pKa (phenol) or a strong acid (e.g., HCl) for the basic pKa (quinoxaline).
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pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Methodology: UV-Vis Spectrophotometry
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Solution Preparation: A series of buffer solutions with a range of known pH values are prepared. A stock solution of 4-chloro-2-(2-quinoxalinyl)phenol is made in a suitable solvent.
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Spectral Measurement: A small aliquot of the stock solution is added to each buffer solution, and the UV-Vis absorption spectrum is recorded for each sample.
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Data Analysis: The absorbance at a wavelength where the protonated and deprotonated species have different extinction coefficients is plotted against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa.
Partition Coefficient (logP) Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and pharmacokinetic profile.
Methodology: Shake-Flask Method
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System Preparation: A solution of 4-chloro-2-(2-quinoxalinyl)phenol is prepared in either n-octanol or water. This solution is then mixed with an equal volume of the other immiscible solvent (water or n-octanol, respectively) in a separatory funnel.
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Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then left to stand for the phases to separate completely.
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Quantification: The concentration of the compound in both the n-octanol and the aqueous phases is determined using a suitable analytical method like HPLC-UV.
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Mandatory Visualization
The following diagram illustrates a general experimental workflow for the determination of the physicochemical properties of a novel chemical entity.
Caption: Experimental workflow for physicochemical property determination.
Conclusion
While experimental data for 4-chloro-2-(2-quinoxalinyl)phenol is currently lacking, computational predictions suggest it is a moderately to highly lipophilic compound with low aqueous solubility and both acidic and basic ionization centers. This technical guide provides a framework for the empirical validation of these predicted properties through established experimental protocols. The systematic characterization of its physicochemical profile is an indispensable step in unlocking the potential of this and other novel chemical entities in the field of drug discovery and development. Researchers are strongly encouraged to perform these experiments to obtain accurate data, which will be crucial for any future studies on the biological activity and therapeutic potential of this compound.
